molecular formula C42H67NO17 B6336641 Monoammonium glycyrrhizinate hydrate CAS No. 207300-84-3

Monoammonium glycyrrhizinate hydrate

Cat. No.: B6336641
CAS No.: 207300-84-3
M. Wt: 858.0 g/mol
InChI Key: NNMYEXLTVQXZCA-VLQRKCJKSA-N
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Description

Monoammonium glycyrrhizinate hydrate is a chemical compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). This compound is known for its sweet taste, which is approximately 200 times sweeter than sucrose. It is widely used in the pharmaceutical, food, and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .

Mechanism of Action

Monoammonium Glycyrrhizinate Hydrate, also known as this compound 75%, is a compound derived from the root of the licorice plant (Glycyrrhiza glabra). It has a wide range of pharmacological and biological activities .

Target of Action

This compound primarily targets liver enzymes involved in steroid metabolism . It has a strong affinity for hepatic steroid metabolism enzymes, which can inhibit the inactivation of cortisol and aldosterone .

Mode of Action

This compound interacts with its targets by inhibiting the growth and cytopathology of numerous RNA and DNA viruses . It reduces hepatic metabolism of aldosterone and suppresses 5-(beta)-reductase .

Biochemical Pathways

The compound affects the Keap1/Nrf2/ARE pathway . This pathway is crucial in protecting against oxidative stress. This compound improves the expression of Nrf2, HO-1, GCLM, and NQO1 to increase antioxidant ability and induce detoxification .

Pharmacokinetics

It is known that the compound has various pharmacological actions such as anti-inflammatory, antiallergic, antigastriculcer, and antihepatitis activities .

Result of Action

The compound’s action results in a significant improvement in cell activity and a reduction in cellular oxidative stress . It increases the total antioxidant capacity and superoxide dismutase activity caused by heat stress, and significantly decreases malondialdehyde and nitric oxide levels .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of this compound. For instance, the compound has been shown to improve the antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro .

Biochemical Analysis

Biochemical Properties

Monoammonium Glycyrrhizinate Hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit L-type calcium channels (LTCCs), which are the main channels for Ca2+ influx during extracellular excitation . This interaction influences the excitation-contraction coupling and excitation-secretion coupling processes in cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have protective effects against myocardial ischemic injury induced by isoproterenol, by inhibiting oxidative stress and activating the Keap1/Nrf2/ARE pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit LTCCs, thereby reducing Ca2+ influx during extracellular excitation . This leads to changes in cellular processes such as excitation-contraction coupling and excitation-secretion coupling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to improve the antioxidant capacity of calf intestinal epithelial cells exposed to heat stress in vitro . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to have protective effects against drug-induced liver injury in mice at dosages of 15, 30, and 60 mg/kg . At high doses, it may have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it has been found to activate the Keap1/Nrf2/ARE pathway, which is involved in the regulation of oxidative stress .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

Given its biochemical properties and cellular effects, it is likely to be localized in specific compartments or organelles where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoammonium glycyrrhizinate hydrate is typically synthesized from glycyrrhizic acid. The process involves dissolving glycyrrhizic acid powder in an organic solvent such as ethanol or methanol. The solution is then refluxed, and ammonia or ammonium hydroxide is added to adjust the pH to around 7.2-7.5. The mixture is allowed to stand, leading to the precipitation of monoammonium glycyrrhizinate, which is then filtered and dried .

Industrial Production Methods: In industrial settings, glycyrrhizic acid is extracted multiple times using acidic alcohol substances. The high-purity monoammonium glycyrrhizinate is obtained through crystallization and centrifugation. This method ensures a product purity of over 98%, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Monoammonium glycyrrhizinate hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycyrrhetinic acid derivatives, while reduction can produce different glycyrrhizinate salts .

Scientific Research Applications

Monoammonium glycyrrhizinate hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Monoammonium glycyrrhizinate hydrate is unique due to its high sweetness and therapeutic properties. Similar compounds include:

This compound stands out due to its higher solubility in water and its specific applications in various industries.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMYEXLTVQXZCA-VLQRKCJKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H67NO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157438
Record name Ammonium glycyrrhizate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

858.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53956-04-0, 132215-36-2
Record name .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ammonium glycyrrhizate pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ammonium glycyrrhizate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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